3,5-Dibromo-2-methoxypyrazine

Vue d'ensemble

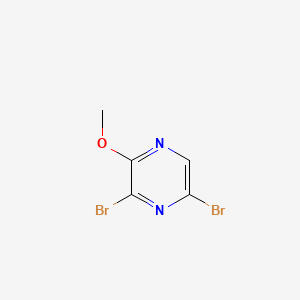

Description

3,5-Dibromo-2-methoxypyrazine is an organic compound with the molecular formula C5H4Br2N2O It is a derivative of pyrazine, characterized by the presence of two bromine atoms and a methoxy group attached to the pyrazine ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2-methoxypyrazine typically involves the bromination of 2-methoxypyrazine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the 3 and 5 positions of the pyrazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the formation of by-products and ensuring high purity of the final product.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can participate in oxidation reactions, leading to the formation of various oxidized derivatives. Reduction reactions can also be performed to remove the bromine atoms, yielding dehalogenated products.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azido, thiocyano, or amino derivatives of 2-methoxypyrazine.

Oxidation Products: Oxidized derivatives may include pyrazine N-oxides.

Reduction Products: Dehalogenated pyrazine derivatives.

Applications De Recherche Scientifique

3,5-Dibromo-2-methoxypyrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of halogenated compounds with biomolecules.

Medicine: Research into potential pharmaceutical applications includes the investigation of its biological activity and potential therapeutic effects.

Industry: It is used in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mécanisme D'action

The mechanism by which 3,5-Dibromo-2-methoxypyrazine exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or other interactions.

Comparaison Avec Des Composés Similaires

- 2,5-Dibromo-3-methoxypyrazine

- 3,5-Dichloro-2-methoxypyrazine

- 3,5-Dibromo-2-hydroxypyrazine

Comparison: 3,5-Dibromo-2-methoxypyrazine is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct reactivity and properties. Compared to its chlorinated analogs, the bromine atoms provide different steric and electronic effects, influencing the compound’s behavior in chemical reactions. The methoxy group also differentiates it from hydroxylated derivatives, affecting its solubility and interaction with other molecules.

Activité Biologique

3,5-Dibromo-2-methoxypyrazine is a compound belonging to the pyrazine family, which has garnered attention due to its potential biological activities. This article aims to provide a detailed overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in scientific research.

Chemical Structure and Properties

This compound is characterized by the presence of two bromine atoms and a methoxy group attached to a pyrazine ring. Its molecular formula is C_6H_5Br_2N_2O, and it exhibits properties typical of halogenated pyrazines.

Target Interactions:

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Notably, it has been identified as an inhibitor of cytochrome P450 1A2 (CYP1A2), which plays a crucial role in drug metabolism and the biotransformation of xenobiotics.

Mode of Action:

The compound likely exerts its effects through several mechanisms:

- Enzyme Inhibition: By binding to the active site of CYP1A2, it can alter the metabolism of various substrates, potentially leading to increased bioavailability or toxicity of certain drugs.

- Cell Signaling Modulation: It may influence signaling pathways related to cell proliferation and apoptosis through its interactions with specific receptors.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, compounds related to this structure have shown activity against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus, with minimal inhibitory concentrations (MIC) as low as 1 µg/mL .

Anticancer Activity

In vitro studies have demonstrated that this compound and its derivatives possess cytotoxic effects against several human cancer cell lines. The IC50 values for these compounds vary widely depending on the specific cell line tested. For instance, one study reported IC50 values ranging from 49.79 µM to 113.70 µM against different tumor cells .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. In vitro assays suggest that it can scavenge free radicals effectively, indicating potential applications in preventing oxidative stress-related diseases .

Case Studies

-

Cytotoxicity Assays:

A study assessed the cytotoxic effects of various pyrazine derivatives on human cancer cell lines using the MTS assay. The results indicated that specific derivatives derived from this compound inhibited cell viability significantly, particularly in the RKO cell line with an IC50 value of approximately 60.70 µM . -

Antimicrobial Testing:

Another investigation focused on the antimicrobial properties of related compounds showed comparable efficacy against common pathogens when tested alongside standard antibiotics. The findings support the potential use of these compounds in developing new antimicrobial agents .

Biochemical Pathways

This compound is involved in several biochemical pathways:

- Metabolic Pathways: As an inhibitor of CYP1A2, it alters the metabolism of drugs and endogenous compounds, impacting pharmacokinetics and drug interactions.

- Signal Transduction: The compound may modulate pathways involved in cellular responses to stress and inflammation through its receptor interactions.

Research Applications

The versatility of this compound extends across various fields:

- Pharmaceutical Development: Its role as a precursor in synthesizing biologically active compounds makes it valuable in drug discovery.

- Material Science: The compound is also explored for applications in developing advanced materials due to its unique chemical properties.

Propriétés

IUPAC Name |

3,5-dibromo-2-methoxypyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODAPRNRDPTFIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(N=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.